molecular formula C19H19NO2S2 B2710200 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2415502-74-6

N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2710200
CAS No.: 2415502-74-6
M. Wt: 357.49
InChI Key: OZWHHUCATLFIIW-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a bithiophene moiety, which is a sulfur-containing heterocycle, and a methoxyphenyl group, which is an aromatic ring substituted with a methoxy group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the bithiophene moiety in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate product with an amine, such as 3-aminopropanoic acid, to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.

    Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety could facilitate π-π stacking interactions with aromatic residues, while the amide bond and methoxy group could form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    N-({[2,2’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a different bithiophene linkage.

    N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is unique due to the specific combination of the bithiophene moiety and the methoxyphenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the methoxy group can enhance solubility and modulate the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-22-17-5-2-14(3-6-17)4-7-19(21)20-11-18-10-16(13-24-18)15-8-9-23-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWHHUCATLFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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